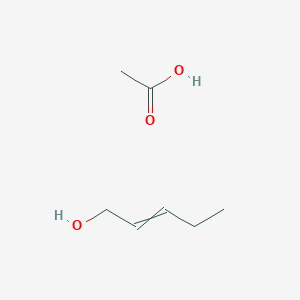

Acetic acid;pent-2-en-1-ol

Description

Context and Significance in Contemporary Organic Chemistry

Pent-2-en-1-yl acetate (B1210297) is an organic compound belonging to the ester functional group. Esters are characterized by a carbon atom double-bonded to one oxygen atom and single-bonded to another. This particular ester is derived from pent-2-en-1-ol and acetic acid. In contemporary organic chemistry, compounds like pent-2-en-1-yl acetate are significant as they are found in various natural products and serve as intermediates in the synthesis of more complex molecules. ontosight.ai Their roles in plant-insect interactions as volatile organic compounds (VOCs) are also a subject of study. nih.gov The synthesis of these compounds, often achieved through the esterification of the corresponding alcohol, is a fundamental reaction in organic chemistry. ontosight.ai

Elucidation of Nomenclature and Structural Isomerism in Pentenyl Acetates

The nomenclature of organic compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). slideshare.netscribd.com For pent-2-en-1-yl acetate, the name indicates a five-carbon chain (pent-) with a double bond at the second carbon (2-en), an acetate group attached to the first carbon (-1-yl acetate). The molecular formula for pent-2-en-1-yl acetate is C7H12O2. nih.gov

Structural isomerism occurs when molecules have the same molecular formula but a different arrangement of atoms. libretexts.org In the case of pentenyl acetates, isomers can arise from the different positions of the double bond and the acetate group. For example, 4-penten-1-yl acetate is a structural isomer where the double bond is between the fourth and fifth carbons. nih.gov

Stereoisomerism refers to molecules with the same molecular formula and sequence of bonded atoms, but with different three-dimensional orientations. A key feature of pent-2-en-1-yl acetate is the potential for stereoisomerism around the carbon-carbon double bond, leading to (E) and (Z) isomers. libretexts.org

The (Z) isomer, (Z)-pent-2-en-1-yl acetate, has the higher priority groups on the same side of the double bond. libretexts.org Its IUPAC name is [(Z)-pent-2-enyl] acetate. nih.gov This specific stereoisomer is of interest due to its presence in natural systems.

Table 1: Properties of (Z)-Pent-2-en-1-yl Acetate

| Property | Value |

|---|---|

| Molecular Formula | C7H12O2 nih.gov |

| Molecular Weight | 128.17 g/mol nih.gov |

| CAS Number | 42125-10-0 nih.gov |

| Boiling Point | 150.7°C at 760 mmHg lookchem.com |

| Density | 0.907 g/cm³ lookchem.com |

| Synonyms | cis-2-Pentenyl acetate, (Z)-2-Pentenyl acetate nih.gov |

Several isomers and analogs of pent-2-en-1-yl acetate exist, differing in the position of the double bond or the arrangement of the carbon skeleton. These variations can lead to significant differences in their chemical and physical properties.

(E)-Pent-2-en-1-yl acetate: This is the trans-isomer, where the higher priority groups are on opposite sides of the double bond. libretexts.orgnih.gov

4-Penten-1-yl acetate: In this isomer, the double bond is at the end of the carbon chain. nih.govthegoodscentscompany.com It is an acetate ester of pent-4-en-1-ol. ebi.ac.uk

Pentyl acetate isomers: These are saturated esters with the same number of carbon and oxygen atoms but lack the double bond. Examples include n-pentyl acetate, 2-pentyl acetate, and isopentyl acetate (also known as banana oil). acgih.org

Cyclopent-2-en-1-yl acetate: This is a cyclic analog with a five-membered ring containing a double bond. epa.gov

Table 2: Comparison of Selected Pentenyl Acetate Isomers and Analogs

| Compound Name | Molecular Formula | CAS Number | Key Structural Feature |

|---|---|---|---|

| (Z)-Pent-2-en-1-yl acetate | C7H12O2 | 42125-10-0 nih.gov | Z-configuration at C2-C3 double bond |

| (E)-Pent-2-en-1-yl acetate | C7H12O2 | 61367-83-3 | E-configuration at C2-C3 double bond |

| 4-Penten-1-yl acetate | C7H12O2 | 1576-85-8 nih.gov | Double bond at C4-C5 |

| n-Pentyl acetate | C7H14O2 | 628-63-7 acgih.org | Saturated pentyl chain |

| Isopentyl acetate | C7H14O2 | 123-92-2 acgih.org | Branched pentyl chain |

| Cyclopent-2-en-1-yl acetate | C7H10O2 | 20657-21-0 epa.gov | Cyclic pentenyl structure |

Volatile organic compounds (VOCs) released by plants play a crucial role in their interactions with the environment, particularly with insects. nih.gov When plants are damaged by herbivores, they release herbivore-induced plant volatiles (HIPVs) which can act as a defense mechanism, either directly or by attracting natural enemies of the herbivores. nih.gov

Esters, including various acetate compounds, are a common class of plant volatiles. While specific research on the natural occurrence and chemoecological role of (Z)-pent-2-en-1-yl acetate is part of the broader study of plant volatiles, the general principles of chemoecology provide a framework for its potential significance. For instance, studies on other unsaturated acetates, like (E)-2-octenyl acetate in the context of the bagrada bug, demonstrate the role of such compounds as pheromones, mediating intraspecific interactions. researchgate.net The release of specific volatile blends, which can include isomers of pentenyl acetate, can be induced by insect feeding and may vary depending on the insect species and developmental stage. nih.gov

Properties

CAS No. |

10500-10-4 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

acetic acid;pent-2-en-1-ol |

InChI |

InChI=1S/C5H10O.C2H4O2/c1-2-3-4-5-6;1-2(3)4/h3-4,6H,2,5H2,1H3;1H3,(H,3,4) |

InChI Key |

LWAOWUMKPNLUAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCO.CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pent 2 En 1 Yl Acetates and Derivatives

Traditional and Modern Esterification Pathways of Unsaturated Alcohols with Acetic Acid Derivatives

The esterification of unsaturated alcohols like pent-2-en-1-ol with acetic acid or its more reactive derivatives remains a cornerstone of synthetic organic chemistry. These methods are widely employed due to their reliability and scalability.

Acid-Catalyzed Esterification Approaches

The most classic method for synthesizing esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process requires specific conditions to achieve high yields of the desired ester. masterorganicchemistry.com

The reaction mechanism begins with the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (pent-2-en-1-ol). masterorganicchemistry.com The subsequent steps involve the formation of a tetrahedral intermediate, a proton transfer, and the elimination of a water molecule to form the ester. masterorganicchemistry.com

Since the reaction is reversible, its equilibrium can be shifted toward the product side by either using a large excess of one of the reactants (typically the alcohol) or by removing water as it is formed. masterorganicchemistry.com For instance, studies have shown that increasing the alcohol-to-acid ratio significantly improves ester yield. masterorganicchemistry.com

Key Features of Fischer Esterification:

Catalysts: Strong acids like H₂SO₄, TsOH, HCl. masterorganicchemistry.com

Mechanism: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com

Equilibrium Control: Driven by excess alcohol and/or removal of water. masterorganicchemistry.com

Utilization of Acetic Anhydride (B1165640) and Acetyl Halides

To overcome the equilibrium limitations of Fischer esterification, more reactive acylating agents such as acetic anhydride and acetyl halides (e.g., acetyl chloride) are often used. These reagents react with alcohols to form esters in what is typically an irreversible and more rapid reaction. pressbooks.pub

Acetic Anhydride: The reaction of an alcohol with an acid anhydride, known as alcoholysis, produces an ester and a carboxylic acid as a byproduct. libretexts.org This reaction is often performed in the presence of a base like pyridine (B92270) or a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) to neutralize the carboxylic acid byproduct and accelerate the reaction. libretexts.orgorganic-chemistry.org The use of only a small percentage of DMAP can effectively promote the acylation under solvent-free conditions. organic-chemistry.org

Acetyl Halides: Acyl halides are the most reactive derivatives of carboxylic acids and react readily with alcohols to yield esters and a hydrogen halide (e.g., HCl). pressbooks.pub Due to the production of corrosive HCl, a weak base is typically required to act as a scavenger. pressbooks.pub The high reactivity of acyl halides makes them highly effective for the synthesis of esters from even sterically hindered alcohols. pressbooks.pub

Both methods offer the advantage of being high-yield and are not subject to the same equilibrium constraints as the direct acid-catalyzed approach. pressbooks.pub

Enzymatic Synthesis and Biocatalytic Transformations for Chiral Pentenyl Acetate (B1210297) Derivatives

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. Enzymes, particularly lipases, are widely used for the synthesis of esters, including chiral derivatives that are difficult to produce via traditional chemical methods. researchgate.netnih.gov

Enzyme Selection and Optimization for Stereo- and Regioselective Synthesis

The selection of an appropriate enzyme is critical for successful biocatalytic esterification. Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase (B570770) B) and Lipozyme (Rhizomucor miehei), are frequently chosen for their stability, reusability, and broad substrate specificity. mdpi.comnih.govnih.gov

The synthesis of pentyl acetate, a saturated analog of pentenyl acetate, has been extensively studied using Lipozyme® 435. researchgate.netmdpi.com The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds first to the acid, releases a water molecule, and then binds to the alcohol to form the ester. mdpi.com Optimization of reaction parameters is crucial for maximizing yield and efficiency. Key factors include:

Molar Ratio: Using an excess of the alcohol relative to the acid can increase conversion rates and mitigate inhibition caused by the acid. mdpi.comnih.gov

Solvent System: Solvent-free systems are often preferred for their environmental benefits and higher productivity. researchgate.netmdpi.com

Temperature: Reactions are typically conducted at moderate temperatures (e.g., 30-40 °C) to ensure enzyme stability. nih.govulpgc.es

Enzyme Reusability: Immobilized enzymes can often be recovered and reused for multiple cycles without significant loss of activity, making the process more cost-effective. researchgate.netmdpi.com In one study, Lipozyme® 435 was reused up to 10 times, achieving conversions higher than 80%. mdpi.com

The table below summarizes optimized conditions for the enzymatic synthesis of a similar ester, demonstrating the principles applicable to pentenyl acetate synthesis.

| Parameter | Optimized Condition | Outcome | Source |

| Enzyme | Lipozyme® 435 | High Conversion | mdpi.com |

| Molar Ratio (Alcohol:Acid) | 2:1 | >80% conversion after 8h | mdpi.com |

| System | Solvent-Free | Advantageous for productivity | mdpi.com |

| Reusability | Up to 10 cycles | No significant loss of activity | researchgate.netmdpi.com |

Biocatalytic Desymmetrization Strategies (e.g., for (1R,4S)-4-Hydroxycyclopent-2-en-1-yl Acetate)

Biocatalytic desymmetrization is a powerful strategy for producing highly functionalized, enantioenriched chiral building blocks from prochiral or meso compounds. rsc.org This approach is particularly valuable for synthesizing complex molecules like (1R,4S)-4-Hydroxycyclopent-2-en-1-yl Acetate, a key intermediate in the synthesis of various natural products and pharmaceuticals.

The strategy involves the enantioselective acylation of a meso-diol or the hydrolysis of a meso-diacetate, catalyzed by an enzyme. A lipase can selectively acylate one of the two hydroxyl groups in a meso-cyclopentene derivative, leading to a chiral monoacetate with high enantiomeric excess. nih.gov This method represents a distinct and efficient way to construct stereogenic centers. nih.gov While the direct synthesis of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl Acetate via this method is a specialized application, the general principle of using enzymes to differentiate between two identical functional groups in a symmetric molecule is a well-established and potent tool in asymmetric synthesis. rsc.orgrsc.org

Investigation of Enzyme Inhibition in Esterification Kinetics

Studies have demonstrated that when reagents are used in stoichiometric proportions in a solvent-free system, a high molar fraction of acetic acid (around 0.50) can lead to enzyme denaturation, resulting in conversions as low as 5%. mdpi.comulpgc.es This inhibition is a key kinetic hurdle. The mechanism can involve the incorrect binding of substrates to the enzyme, forming dead-end complexes that reduce the catalyst's efficiency. mdpi.com

To overcome this issue, a common strategy is to use an excess of the alcohol. By increasing the alcohol-to-acid molar ratio (e.g., to 2:1), the inhibitory effect of the acid is minimized, and the reaction proceeds successfully, achieving high conversions. mdpi.comulpgc.es This highlights the importance of understanding and modeling the kinetic behavior of the enzymatic system to optimize process conditions for industrial applications. mdpi.com

Synthesis via Olefin and Alkyne Functionalization

The functionalization of simple olefins and alkynes represents a powerful and direct approach for the synthesis of pent-2-en-1-yl acetate and related structures. These methods often offer high levels of regio- and stereoselectivity, which are crucial in modern organic synthesis.

Photo-oxidation of Cyclopentadiene (B3395910) Leading to Acetate Intermediates

The photo-oxidation of cyclopentadiene serves as a key step in the synthesis of chiral acetate intermediates, which are valuable building blocks in organic chemistry. This process typically involves the use of a photosensitizer and light to generate singlet oxygen, which then reacts with the diene.

One notable application is the synthesis of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. researchgate.net The synthesis commences with the photo-oxidation of cyclopentadiene in a solvent like methanol (B129727), using a photosensitizer such as rose bengal and a light source like a white light LED lamp. researchgate.net This reaction yields a meso-diol intermediate. Subsequent bis-acetylation of this diol produces cis-3,5-diacetoxy-1-cyclopentene. The crucial step is the enzymatic desymmetrization of this diacetate. Using an enzyme like Novozym-435® in a process of enzymatic transesterification with methanol, one of the acetate groups is selectively removed. researchgate.net This highly selective reaction results in the formation of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate with excellent enantiomeric excess (>99%) and in high isolated yield (95%). researchgate.net A significant advantage of this method is that the enzyme can be recovered and reused multiple times without a discernible loss in its activity or selectivity. researchgate.net

| Reactant/Reagent | Photosensitizer | Key Intermediate | Final Product | Yield (%) | Enantiomeric Excess (%) |

| Cyclopentadiene | Rose Bengal | cis-3,5-Diacetoxy-1-cyclopentene | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | 95 | >99 |

Regio- and Stereoselective Decarbonylative Alkylative Arylation of Terminal Alkynes

A novel and efficient copper-promoted three-component reaction provides a pathway to chain-elongated tri-substituted olefins from terminal alkynes, aliphatic aldehydes, and arenes. rsc.org This method proceeds via a dual C-H bond functionalization and is characterized by its good chemo-, regio-, and stereoselectivity. rsc.org

The reaction mechanism involves the decarbonylation of an aliphatic aldehyde to generate an alkyl radical. This radical then adds to the terminal alkyne, leading to the formation of a C(sp³)–C(sp²) bond. A subsequent HAS-arylation (hydrogen atom abstraction) step forms a C(sp²)–C(sp²) bond, resulting in the final tri-substituted olefin product. rsc.org Although not specifically detailed for pent-2-en-1-yl acetate itself, this methodology could be adapted. For instance, using a protected propargyl alcohol derivative as the terminal alkyne, an appropriate aldehyde, and an arylating agent, one could construct the carbon skeleton of a pent-2-en-1-yl derivative. Subsequent deprotection and acetylation would yield the desired acetate.

Synthesis of Unsaturated Alcohol Precursors (e.g., 2-Pentyn-1-ol)

The synthesis of unsaturated alcohol precursors, such as 2-pentyn-1-ol (B105750), is a critical step in the preparation of pent-2-en-1-yl acetate. 2-Pentyn-1-ol can be readily converted to (Z)-pent-2-en-1-ol through stereoselective reduction of the alkyne, followed by acetylation.

Several synthetic routes to 2-pentyn-1-ol have been developed. A common method starts from propargyl alcohol. google.com In one approach, propargyl alcohol is treated with lithium amide, followed by the addition of ethyl bromide to yield 2-pentyn-1-ol. google.com Another pathway involves the protection of the hydroxyl group of propargyl alcohol, for example, by reacting it with dihydropyran to form tetrahydro-2-(2-propynyloxy)-2H-pyran. google.com This protected intermediate is then reacted with sodium amide and ethyl bromide. The final step is the acidic hydrolysis of the protecting group to afford 2-pentyn-1-ol. google.com While effective, the removal of the protecting group can present challenges on an industrial scale. google.com

| Starting Material | Reagents | Intermediate | Final Product |

| Propargyl alcohol | 1. Lithium amide 2. Ethyl bromide | - | 2-Pentyn-1-ol |

| Propargyl alcohol | 1. Dihydropyran 2. Sodium amide 3. Ethyl bromide 4. H₃O⁺ | 2-(Pent-2-ynyloxy)tetrahydro-2H-pyran | 2-Pentyn-1-ol |

Multi-Step Organic Synthesis of Complex Pentenyl Acetate Scaffolds

The construction of more complex molecular architectures incorporating the pentenyl acetate moiety often requires multi-step synthetic sequences. These strategies allow for the precise installation of various functional groups and the control of stereochemistry.

Cyclization and Functionalization Strategies (e.g., for Ethyl 2-(cyclopent-2-en-1-yl)acetate)

The synthesis of compounds like ethyl 2-(cyclopent-2-en-1-yl)acetate involves the formation of a cyclopentene (B43876) ring followed by the introduction of the acetate side chain. While specific high-yielding syntheses for this exact molecule are proprietary or not widely published, general cyclization strategies can be applied. For instance, intramolecular cyclization reactions are a powerful tool for constructing five-membered rings.

A conceptually related cyclization involves the treatment of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate with cold concentrated sulfuric acid. researchgate.net This reaction leads to a complex polycyclic system, demonstrating how cyclization can be used to build intricate molecular frameworks. researchgate.net For a simpler target like ethyl 2-(cyclopent-2-en-1-yl)acetate, a plausible strategy could involve the alkylation of a cyclopentene derivative with an ethyl haloacetate or the rearrangement of a suitable precursor.

Derivatization of Cyclopentenone Scaffolds (e.g., for 4-Oxocyclopent-2-en-1-yl Acetate)

Cyclopentenone scaffolds are versatile intermediates for the synthesis of a variety of functionalized cyclopentane (B165970) derivatives. The synthesis of 4-oxocyclopent-2-en-1-yl acetate would likely proceed through the functionalization of a pre-formed cyclopentenone ring.

An enantiodivergent synthesis has been reported for N-Boc-protected (R)- and (S)-4-aminocyclopent-2-en-1-one starting from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one. researchgate.net This highlights the ability to introduce functionality at the 4-position of the cyclopentenone ring with stereocontrol. Furthermore, 4-hydroxycyclopentenones can be converted to 4-aminocyclopentenones by reaction with isocyanates. researchgate.net These 4-amino or 4-hydroxy cyclopentenone derivatives could serve as precursors to 4-oxocyclopent-2-en-1-yl acetate. For example, the hydrolysis of the corresponding enamine or the oxidation of the 4-hydroxy group would yield the desired 4-oxo functionality. Subsequent acetylation of a remaining hydroxyl group on the cyclopentene ring would complete the synthesis. The aza-Piancatelli rearrangement is another powerful method for preparing substituted cyclopentenones from furan-2-ylmethanols. orgsyn.org

| Starting Scaffold | Key Transformation | Intermediate | Potential Target |

| (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one | Mitsunobu reaction | (R)- and (S)-N-Boc-4-aminocyclopent-2-en-1-one | Derivatives of 4-aminocyclopent-2-en-1-yl acetate |

| 4-Hydroxycyclopentenone | Reaction with isocyanate | 4-Aminocyclopentenone | Derivatives of 4-aminocyclopent-2-en-1-yl acetate |

Chemical Reactivity, Reaction Mechanisms, and Degradation Pathways of Pent 2 En 1 Yl Acetates

Reactivity at the Ester Moiety

The ester group in pent-2-en-1-yl acetate (B1210297) is a classic site for nucleophilic attack, leading to substitution reactions that are fundamental to its chemical transformations.

Hydrolysis and Transesterification Mechanisms

Hydrolysis: The hydrolysis of pent-2-en-1-yl acetate involves the cleavage of the ester bond by reaction with water, yielding acetic acid and pent-2-en-1-ol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of pent-2-en-1-ol regenerates the acid catalyst and yields acetic acid. oregonstate.edu

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydroxide ion directly attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process forms a tetrahedral intermediate. The intermediate then collapses, expelling the pent-2-en-1-oxide anion as the leaving group and forming acetic acid. The acid is then immediately deprotonated by the basic conditions to form an acetate salt. masterorganicchemistry.com This reaction is effectively irreversible because the final deprotonation step is highly favorable. masterorganicchemistry.com

Transesterification: This process involves the conversion of pent-2-en-1-yl acetate into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. For instance, reacting pent-2-en-1-yl acetate with methanol (B129727) would yield methyl acetate and pent-2-en-1-ol. The reaction is typically an equilibrium process, and reaction conditions can be manipulated to favor the desired product. rsc.org

Nucleophilic Acyl Substitution Reactions

Hydrolysis and transesterification are specific examples of the broader class of nucleophilic acyl substitution reactions. libretexts.org The general mechanism involves a two-step addition-elimination process. youtube.comlibretexts.org

Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the leaving group (in this case, the pent-2-en-1-oxide anion). oregonstate.edulibretexts.org

The reactivity of the carboxylic acid derivative is largely determined by the stability of the leaving group. oregonstate.edu Pent-2-en-1-ol is a moderately good leaving group. Other nucleophiles, such as amines (aminolysis) or hydride reagents, can also participate in these reactions to form amides or alcohols, respectively. libretexts.orglibretexts.org

Reactivity of the Alkene Moiety

The carbon-carbon double bond in the pentenyl chain provides a second center of reactivity, primarily undergoing addition reactions.

Oxidation Reactions

The double bond of pent-2-en-1-yl acetate is susceptible to oxidation by various reagents. The products formed depend on the specific oxidizing agent and reaction conditions.

Epoxidation: Reaction with a peroxy acid, such as m-CPBA, would form pent-2-en-1-yl acetate epoxide.

Cleavage: Stronger oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by a workup can cleave the double bond entirely. quora.com Ozonolysis would lead to the formation of propanal and glyoxalyl acetate, depending on the workup conditions.

Cyclization/Oxidation: The conversion to 2-cyclopentene-1-acetic acid as suggested in the prompt is not a simple oxidation of the alkene. It would require a more complex intramolecular rearrangement and oxidation, a transformation not typically classified as a standard alkene oxidation reaction.

Reduction Reactions

The alkene moiety can be selectively reduced without affecting the ester group under specific conditions.

Catalytic Hydrogenation: The most common method for reducing the C=C double bond is catalytic hydrogenation. Using a catalyst like Palladium on carbon (Pd/C) and hydrogen gas (H₂), pent-2-en-1-yl acetate can be converted to pentyl acetate. This reaction saturates the alkenyl chain, leaving the ester functional group intact.

Complex Reduction/Cyclization: The formation of 2-cyclopentene-1-ethanol, as mentioned in the prompt, is not a direct reduction of the alkene moiety. This transformation would necessitate both the reduction of the ester to an alcohol and a cyclization reaction, representing a multi-step synthetic pathway rather than a simple reduction.

Electrophilic Addition Reactions Across the Double Bond

The electron-rich pi bond of the alkene is susceptible to attack by electrophiles. youtube.com

The addition of a hydrogen halide, such as hydrogen bromide (HBr), proceeds via an electrophilic addition mechanism. youtube.com The electrophile (H⁺) adds to the double bond, forming a carbocation intermediate. quora.comquora.com The stability of the resulting carbocation determines the regioselectivity of the reaction (Markovnikov's rule). quora.com

In the case of pent-2-en-1-yl acetate, the initial protonation can occur at either C2 or C3.

Protonation at C3: Forms a secondary carbocation at C2, which is adjacent to the oxygen of the ester group.

Protonation at C2: Forms a secondary carbocation at C3.

The carbocation at C2 is more stable due to resonance stabilization from the adjacent oxygen atom and the allylic position. The bromide ion (Br⁻) then attacks the more stable carbocation. Therefore, the major product of the addition of HBr to pent-2-en-1-yl acetate is expected to be 2-bromo-pentan-1-yl acetate. The reaction proceeds through a carbocation intermediate, and the bromide ion attacks this positively charged carbon to form the final bromoalkane product. youtube.com

Reactivity of Specific Functional Groups in Pentenyl Acetate Derivatives

The chemical behavior of pentenyl acetate derivatives is largely dictated by the interplay of their constituent functional groups. The alkene, the ester, and any additional functionalities on the carbon backbone provide multiple sites for chemical transformations. Understanding the reactivity of these specific groups is crucial for their application in synthesis and for predicting their chemical pathways.

Epoxide Ring Opening Reactions (e.g., in 5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl Acetate)

The presence of an epoxide ring, a three-membered cyclic ether, introduces significant ring strain and polarity to a molecule, making it a highly reactive functional group susceptible to ring-opening reactions. researchgate.net In a molecule like (E)-5-(3,3-dimethyloxiranyl)-3-methylpent-2-en-1-ol, the epoxide moiety is a key site for nucleophilic attack. These reactions can be catalyzed by either acid or base, with the conditions influencing the regioselectivity of the ring-opening.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring. The nucleophile then attacks one of the two carbons of the epoxide. For an asymmetrical epoxide like the one in this derivative, the attack generally occurs at the more substituted carbon atom, following a reaction pathway with SN1-like characteristics. libretexts.org This is because the positive charge in the transition state is better stabilized by the alkyl groups on the tertiary carbon. The result is a trans-diol product after backside attack by the nucleophile relative to the epoxide oxygen. libretexts.org

Conversely, in base-catalyzed ring-opening, a strong nucleophile directly attacks one of the epoxide carbons in a classic SN2 mechanism. libretexts.org Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom. libretexts.org Therefore, for 5-(3,3-dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate, a base-catalyzed opening would lead to the nucleophile adding at the carbon atom further from the two methyl groups. This reaction is highly stereospecific, proceeding with an inversion of configuration at the site of attack. researchgate.net The choice of catalyst, whether it be a Lewis acid or a Brønsted acid/base, and the nature of the nucleophile can be tailored to achieve specific regioselective and stereoselective outcomes. arkat-usa.orgnih.gov

Nucleophilic Substitution Reactions on Cyclic Acetate Scaffolds

Cyclic structures bearing an acetate group can undergo nucleophilic substitution reactions, a fundamental transformation in organic synthesis. These reactions involve a nucleophile attacking the electrophilic carbon atom bonded to the oxygen of the acetate group, leading to the displacement of the acetate as a leaving group. The efficiency and mechanism of this substitution are influenced by several factors, including the strength of the nucleophile, the stability of the leaving group, and the steric and electronic properties of the cyclic scaffold. nih.govrsc.org

The reaction typically proceeds via an SN2 mechanism, especially with primary and secondary cyclic acetates. This mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the reaction center, a phenomenon known as a Walden inversion. openstax.org The transition state involves a pentacoordinate carbon atom, and its stability is a key determinant of the reaction rate.

The reactivity can be modulated by the choice of Lewis acid, which can influence whether the reaction proceeds with stereochemical inversion or erosion of stereoselectivity. nih.gov For instance, studies on related cyclic systems have shown that as nucleophilicity increases, the stereoselectivity remains high until a certain threshold is reached. nih.gov Beyond this point, the reaction outcome becomes more dependent on the specific Lewis acid used. Furthermore, hyperconjugative interactions within the cyclic framework can also play a role in accelerating these substitution reactions by stabilizing the transition state. rsc.org These principles are critical in the synthesis of complex molecules like carbocyclic nucleosides, where precise control of stereochemistry is paramount.

Environmental and Atmospheric Chemical Fate

Volatile organic compounds (VOCs) like pentenols and their acetate esters are emitted into the atmosphere from both biogenic and anthropogenic sources. Once in the atmosphere, their chemical transformations contribute significantly to atmospheric chemistry, influencing air quality and climate.

OH-Initiated Oxidation of Pentenols and Related Esters

During the daytime, the primary removal process for many VOCs in the troposphere is oxidation initiated by the hydroxyl (OH) radical. rsc.orgcopernicus.org The reaction of OH radicals with unsaturated compounds like pentenols and their esters proceeds rapidly. The OH radical can either add across the carbon-carbon double bond or abstract a hydrogen atom from a C-H bond. nih.gov

Product Yields and Atmospheric Implications of Degradation

The atmospheric oxidation of pentenols and related esters leads to the formation of a variety of smaller, more oxidized products, which have significant environmental implications. These degradation products can contribute to the formation of photochemical smog and secondary organic aerosols (SOA), which affect air quality and the Earth's radiative balance. rsc.orgdss.go.th

Studies on the OH-initiated oxidation of analogous compounds provide insight into the likely products from pent-2-en-1-yl acetate degradation. For example, the oxidation of 3-pentanol (B84944) in the presence of nitrogen oxides (NOx) yields significant amounts of 3-pentanone, propionaldehyde, and acetaldehyde (B116499). nih.gov Similarly, the oxidation of other unsaturated VOCs like 3-penten-2-one (B1195949) produces acetaldehyde and methyl glyoxal. copernicus.orgdoaj.org The degradation of larger biogenic compounds like monoterpenes is known to produce formaldehyde, acetone, and various organic acids. researchgate.netnih.gov

These products are often precursors to the formation of secondary organic aerosols. rsc.orgnih.gov For example, dicarboxylic acids and other highly oxidized multifunctional compounds formed during the oxidation process can partition from the gas phase to the particle phase, contributing to the growth of aerosol particles. nih.gov The yields of these products can vary depending on atmospheric conditions, such as the concentration of NOx. nih.govrsc.org In high-NOx environments, the reaction pathways tend to favor the formation of carbonyls and organic nitrates, while under low-NOx conditions, different reaction pathways may become more prominent. rsc.org The formation of these secondary pollutants from the degradation of pentenyl acetates and related compounds is a critical component of atmospheric chemistry models used to predict air quality.

Table 1: Molar Product Yields from the OH-Initiated Oxidation of Structurally Related Compounds

| Reactant | Product | Molar Yield (%) | Atmospheric Conditions | Reference |

|---|---|---|---|---|

| 3-Pentanol | 3-Pentanone | 58 ± 3 | Presence of NO | nih.gov |

| 3-Pentanol | Propionaldehyde | 28 ± 2 | Presence of NO | nih.gov |

| 3-Pentanol | Acetaldehyde | 37 ± 2 | Presence of NO | nih.gov |

| 3-Penten-2-one | Acetaldehyde | 39 ± 7 | Presence of NO | copernicus.orgdoaj.org |

| 3-Penten-2-one | Methyl glyoxal | 32 ± 8 | Presence of NO | copernicus.orgdoaj.org |

| Myrcene (a monoterpene) | Acetone | 36 | Presence of NOx | researchgate.net |

| Terpinolene (a monoterpene) | Acetone | 39 | Presence of NOx | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| (E)-5-(3,3-dimethyloxiranyl)-3-methylpent-2-en-1-ol |

| 3-Pentanone |

| 3-Pentanol |

| Acetaldehyde |

| Acetone |

| Formaldehyde |

| Methyl glyoxal |

| Myrcene |

| Nitric oxide |

| Pent-2-en-1-yl acetate |

| Propionaldehyde |

Advanced Analytical Techniques for Characterization and Quantification of Pent 2 En 1 Yl Acetates

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the structural verification of pent-2-en-1-yl acetate (B1210297), providing detailed information on its molecular framework, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like pent-2-en-1-yl acetate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, allowing for the unambiguous identification of its (E) and (Z) isomers.

For the ¹H NMR spectrum, the chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for assigning the geometry of the double bond. The protons on the double bond (H-2 and H-3) typically resonate in the region of 5.5-5.8 ppm. The coupling constant (J-value) between these two protons is significantly different for the two isomers. A larger coupling constant is characteristic of the trans or (E) configuration, while a smaller coupling constant indicates the cis or (Z) configuration. Other key signals include the methylene (B1212753) protons adjacent to the oxygen (H-1) at around 4.5-4.7 ppm, the methyl group of the acetate moiety at approximately 2.0-2.1 ppm, the methylene protons of the ethyl group (H-4) around 2.0-2.1 ppm, and the terminal methyl group (H-5) at about 0.9-1.0 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each unique carbon atom in the molecule. The chemical shifts of the carbons in the double bond (C-2 and C-3) are typically found between 120 and 140 ppm. The allylic carbon (C-1) attached to the oxygen appears around 60-65 ppm, while the ester carbonyl carbon is significantly downfield, usually above 170 ppm. The acetate methyl carbon resonates at approximately 21 ppm, with the terminal ethyl group carbons (C-4 and C-5) appearing further upfield.

Table 1: Representative NMR Data for Pent-2-en-1-yl Acetate Isomers Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

| Atom Position | ¹H Chemical Shift (ppm) - Typical Range | ¹³C Chemical Shift (ppm) - Typical Range |

|---|---|---|

| 1 (-CH₂O-) | ~4.5 - 4.7 (d) | ~60 - 65 |

| 2 (=CH-) | ~5.5 - 5.8 (m) | ~120 - 130 |

| 3 (=CH-) | ~5.5 - 5.8 (m) | ~135 - 140 |

| 4 (-CH₂-) | ~2.0 - 2.1 (p) | ~20 - 25 |

| 5 (-CH₃) | ~0.9 - 1.0 (t) | ~13 - 14 |

| 6 (C=O) | - | ~170 - 171 |

| 7 (O=C-CH₃) | ~2.0 - 2.1 (s) | ~20 - 21 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in pent-2-en-1-yl acetate. The most prominent absorption band is the strong C=O stretching vibration of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. Another key feature is the strong C-O stretching vibration, found between 1200 and 1250 cm⁻¹. The presence of the carbon-carbon double bond is indicated by a C=C stretching absorption around 1670 cm⁻¹. Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the double bond are observed just above 3000 cm⁻¹, while the sp³ C-H stretches appear just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations can also help distinguish between the (E) and (Z) isomers; the (E)-isomer typically shows a band around 965 cm⁻¹, while the (Z)-isomer shows a band around 730-665 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pent-2-en-1-yl acetate contains a π-system in the C=C double bond, which gives rise to a π → π* transition. This absorption is typically found in the far UV region, at wavelengths below 200 nm. The carbonyl group of the ester also has a weak n → π* transition at a longer wavelength, usually between 200 and 220 nm.

Table 2: Key Infrared Absorption Bands for Pent-2-en-1-yl Acetate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp²) | ~3020 | Medium |

| C-H stretch (sp³) | ~2870-2960 | Medium-Strong |

| C=O stretch (ester) | ~1740 | Strong |

| C=C stretch | ~1670 | Medium-Weak |

| C-O stretch (ester) | ~1240 | Strong |

| C-H out-of-plane bend ((E)-isomer) | ~965 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HR-ESI-MS, EI mass spectra)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For pent-2-en-1-yl acetate (molecular weight: 128.17 g/mol ), the electron ionization (EI) mass spectrum will show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 128. nih.gov

The fragmentation pattern is highly informative. A very common fragmentation for acetate esters is the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often the base peak. nih.gov Another significant fragmentation pathway involves the loss of acetic acid (60 Da) from the molecular ion, leading to a fragment ion at m/z 68, which corresponds to the pentadienyl cation ([C₅H₈]⁺). The loss of the pentenyloxy radical results in a peak at m/z 69, corresponding to the pentenyl cation ([C₅H₉]⁺). nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

Table 3: Major Fragments in the EI Mass Spectrum of (Z)-Pent-2-en-1-yl Acetate. nih.govnist.gov

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion |

| 68 | [C₅H₈]⁺ | Loss of acetic acid [M - CH₃COOH]⁺ |

| 67 | [C₅H₇]⁺ | Loss of a hydrogen from the m/z 68 fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Electronic Circular Dichroism (ECD) for Chiral Compound Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration and conformation of chiral compounds in solution.

However, pent-2-en-1-yl acetate is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit an ECD spectrum. This technique would not be applicable for the analysis of this specific compound unless it were part of a larger chiral molecular assembly or if a chiral center was introduced into its structure.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the (E) and (Z) isomers of pent-2-en-1-yl acetate and for determining the purity of a sample.

Gas Chromatography (GC) for Isomer Ratio Determination and Mixture Analysis

Gas chromatography (GC) is the premier technique for the separation and quantification of the volatile (E) and (Z) isomers of pent-2-en-1-yl acetate. The choice of the capillary column's stationary phase is critical for achieving separation.

On a standard non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), the isomers can be separated based on their boiling points and interactions with the phase. The Kovats retention index, a standardized measure of retention time, has been reported for (Z)-pent-2-en-1-yl acetate on a standard non-polar column as 897. nih.gov

For more challenging separations, polar columns, such as those with a polyethylene (B3416737) glycol (e.g., Carbowax) stationary phase, can provide different selectivity and often enhanced resolution of geometric isomers. The retention index for the (Z)-isomer on a Carbowax column is reported to be 1126. The significant difference in retention indices on polar and non-polar columns highlights the importance of column selection for robust analysis. By comparing the retention times of the peaks in a sample to those of authenticated standards of the (E) and (Z) isomers, the isomeric ratio can be accurately determined by integrating the peak areas.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds. For compounds like pent-2-en-1-yl acetates, which are isomeric, reversed-phase HPLC (RP-HPLC) is a particularly effective method. The separation is based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase.

The separation of cis and trans isomers of unsaturated acetates can be effectively achieved using a C18 stationary phase. The subtle differences in the spatial arrangement of the atoms in the cis and trans isomers lead to differences in their hydrophobicity, allowing for their separation on a non-polar C18 column. The trans isomer, being more linear, generally has a slightly larger surface area and can interact more strongly with the stationary phase, often resulting in a longer retention time compared to the more compact cis isomer.

A typical mobile phase for the separation of such esters is a mixture of acetonitrile (B52724) and water. The proportion of acetonitrile, the organic modifier, is a critical parameter that influences the retention times and resolution of the isomers. A higher concentration of acetonitrile reduces the polarity of the mobile phase, leading to shorter retention times for both isomers. Optimization of the mobile phase composition is therefore essential to achieve baseline separation. For method development, a gradient elution, where the concentration of the organic modifier is increased over time, can be employed to determine the optimal isocratic conditions.

For quantification, a UV detector is commonly used, typically set at a wavelength where the acetate functional group or the carbon-carbon double bond absorbs, which is generally in the low UV region (e.g., 210 nm). The area under each chromatographic peak is proportional to the concentration of the corresponding isomer in the sample.

Table 1: HPLC Parameters for the Separation of Pent-2-en-1-yl Acetate Isomers

| Parameter | Value |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column | 4.6 mm I.D. x 250 mm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Column Chromatography for Purification

Column chromatography is a fundamental purification technique in synthetic organic chemistry, ideal for separating compounds on a preparative scale. For the purification of pent-2-en-1-yl acetates from a reaction mixture, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and ability to separate compounds based on differences in their polarity.

The principle of separation in silica gel chromatography is adsorption. More polar compounds adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. Pent-2-en-1-yl acetate is a moderately polar compound due to the presence of the ester functional group.

The choice of eluent, or mobile phase, is critical for a successful separation. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate or diethyl ether. The polarity of the eluent is fine-tuned by adjusting the ratio of the two solvents. For pent-2-en-1-yl acetate, a mixture of ethyl acetate and hexane is a suitable solvent system.

To determine the optimal solvent system, thin-layer chromatography (TLC) is typically performed first. The ideal solvent system for column chromatography is one that provides a good separation of the desired compound from impurities on a TLC plate, with the Rf value of the target compound being around 0.3. A gradient elution, starting with a low polarity solvent system (e.g., low percentage of ethyl acetate in hexane) and gradually increasing the polarity, is often employed to effectively separate compounds with a wide range of polarities. This allows for the elution of non-polar impurities first, followed by the desired product, and finally the more polar impurities.

Table 2: Column Chromatography Parameters for the Purification of Pent-2-en-1-yl Acetate

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Adsorbent to Sample Ratio | 50:1 (w/w) |

| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%) |

| Column Dimensions | Dependent on the scale of purification |

| Loading Technique | Wet loading (dissolved in a minimal amount of eluent) or Dry loading (adsorbed onto a small amount of silica gel) |

| Fraction Collection | Based on TLC analysis of the eluate |

Research Applications and Emerging Roles of Pent 2 En 1 Yl Acetate in Academic Disciplines

A Flexible Foundation: Pent-2-en-1-yl Acetate (B1210297) as a Synthetic Building Block

Pent-2-en-1-yl acetate's value in chemical synthesis stems from its reactive nature, which allows it to be a starting point for a wide array of more complex chemicals. This ester, with its characteristic double bond and acetate group, provides multiple sites for chemical modification, making it a valuable tool for chemists.

A Stepping Stone in Fine Chemical and Materials Science

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized purposes, pent-2-en-1-yl acetate serves as a crucial precursor. Its structure is amenable to various chemical transformations, enabling its use in the synthesis of fragrances, flavorings, and other specialty chemicals. The fine chemicals industry relies on such versatile precursors to create a diverse portfolio of products. abo.fi

The applications of pent-2-en-1-yl acetate are also expanding into materials science. The incorporation of organic molecules like pent-2-en-1-yl acetate and its derivatives can influence the properties of polymers and other materials. Research in this area is exploring how the unique structural features of this compound can be harnessed to develop new materials with tailored characteristics.

An Intermediate for Intricate Molecular Architectures

The construction of complex organic molecules is a central challenge in chemistry, often requiring a series of carefully planned reactions. Pent-2-en-1-yl acetate has proven to be a useful intermediate in this process. Its ability to participate in various coupling and cyclization reactions makes it a valuable component in the synthesis of elaborate molecular frameworks that are often the basis for new drugs and other functional molecules.

Inspired by Nature: Role in Natural Product Synthesis

Natural products have long been a source of inspiration for the development of new medicines. The synthesis of these often complex molecules in the laboratory is a major focus of organic chemistry, and pent-2-en-1-yl acetate plays a significant role in this endeavor.

Aiding the Fight Against Viruses: Synthesis of Nucleoside Analogues

Nucleoside analogues are a class of antiviral drugs that mimic the natural building blocks of DNA and RNA. mdpi.com When incorporated into viral genetic material, they can halt replication. The synthesis of certain nucleoside analogues with demonstrated antiviral activity has utilized derivatives of pent-2-en-1-yl acetate. For example, 4-oxocyclopent-2-en-1-yl acetate, a related compound, is a key precursor in the synthesis of nucleoside analogues that have shown activity against viruses like influenza A (H1N1). nih.gov The development of these synthetic routes is crucial for producing these potentially life-saving drugs. wgtn.ac.nznih.gov

Building Blocks for Biological Regulators: Prostaglandins (B1171923)

Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes in the body, including inflammation. nih.govnih.gov The intricate structures of prostaglandins make their synthesis a challenging task. Pent-2-en-1-yl acetate and its derivatives serve as important building blocks in the total synthesis of various prostaglandins and their analogues. These synthetic efforts are vital for studying the biological roles of prostaglandins and for developing new drugs that can modulate their activity.

Crafting Analogs of Endogenous Metabolites

The synthesis of analogs of naturally occurring metabolites is a powerful strategy for understanding biological pathways and for developing new therapeutic agents. One such example is the synthesis of Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate, a known endogenous metabolite. nih.govnist.gov By using pent-2-en-1-yl acetate as a starting material, chemists can create structural variants of this metabolite. These analogs can then be used to probe its biological function and to develop new compounds with potentially enhanced or modified activities.

Ecological and Chemoecological Research Applications of Pent-2-en-1-yl Acetate

Pent-2-en-1-yl acetate, a volatile organic compound (VOC), is a subject of growing interest in ecological and chemoecological research. Its presence in plant emissions and its potential role in mediating interactions between organisms are key areas of investigation. This section explores the research applications of pent-2-en-1-yl acetate, focusing on its role in plant VOC profiles and its implications in chemical ecology.

Investigation of Volatile Organic Compounds (VOCs) in Plant Emissions

Pent-2-en-1-yl acetate is recognized as a member of the green leaf volatiles (GLVs), a class of C6 compounds released by plants, often in response to mechanical damage or herbivory. nih.gov Research has focused on understanding the synthesis, emission, and metabolic fate of its isomers, (2Z)-pentenyl acetate and (2E)-pentenyl acetate, in various plant species.

Studies on maize (Zea mays) and Arabidopsis thaliana have been particularly insightful. It has been demonstrated that these plants can metabolize pentyl leaf volatiles (PLVs). For instance, when maize is treated with (2Z)-pentenol, it readily converts it into (2Z)-pentenyl acetate. taylorandfrancis.comnih.gov Similarly, treatment with (2E)-pentenol leads to the emission of (2E)-pentenyl acetate. taylorandfrancis.comnih.gov This suggests the presence of specific alcohol acyltransferases (ATs) that catalyze the esterification of these C5 alcohols. taylorandfrancis.comnih.gov

Interestingly, the emission rates and metabolic pathways can differ between plant species and even between different genotypes of the same species. For example, in maize, the conversion of (2Z)-pentenol to (2Z)-pentenyl acetate is a primary metabolic outcome. taylorandfrancis.comnih.gov In Arabidopsis, while this conversion also occurs, the ratios of different metabolic products can vary. taylorandfrancis.com Furthermore, environmental factors can influence the emission of these compounds. For instance, freeze-thawing of leaves has been shown to almost completely abolish the emission of (2Z)-pentenyl acetate in both maize and Arabidopsis, likely due to the inactivation of the responsible enzymes. taylorandfrancis.comnih.gov

The table below summarizes key findings from research on the emission of pent-2-en-1-yl acetate from plants.

| Plant Species | Precursor Compound | Emitted Compound | Key Findings |

| Maize (Zea mays) | (2Z)-pentenol | (2Z)-pentenyl acetate | Readily converted; emission is a significant metabolic outcome. taylorandfrancis.comnih.gov |

| Maize (Zea mays) | (2E)-pentenol | (2E)-pentenyl acetate | Emission observed following treatment with the precursor. taylorandfrancis.comnih.gov |

| Arabidopsis thaliana | (2Z)-pentenol | (2Z)-pentenyl acetate | Conversion occurs, though metabolic product ratios may differ from maize. taylorandfrancis.com |

| Arabidopsis thaliana | (2E)-pentenal | No (2E)-pentenyl acetate detected | Suggests differences in metabolic pathways compared to other precursors. taylorandfrancis.com |

These studies highlight that pent-2-en-1-yl acetate is a component of the complex blend of VOCs that plants can emit. The investigation into its biosynthesis and the factors influencing its release is crucial for understanding plant responses to environmental stimuli.

Studies on Chemical Ecology, such as Plant-Pollinator Interactions

The role of volatile organic compounds in mediating interactions between plants and other organisms is a cornerstone of chemical ecology. taylorandfrancis.comnih.gov While the direct involvement of pent-2-en-1-yl acetate in plant-pollinator interactions is not yet extensively documented, the broader class of green leaf volatiles (GLVs) to which it belongs is known to play a significant role in attracting or repelling insects. nih.gov

The chemical communication between plants and insects is highly complex, often relying on specific ratios of multiple compounds rather than a single molecule. nih.gov Insects possess sophisticated olfactory systems capable of distinguishing between complex volatile blends, which helps them locate suitable hosts for feeding, oviposition, or pollination. nih.govnih.gov Therefore, the presence and relative abundance of pent-2-en-1-yl acetate within a plant's volatile bouquet could potentially modulate the plant's attractiveness or repellency to different insect species.

While research has established that insects can use specific VOCs as semiochemicals for various purposes, including mate attraction and marking food trails, the specific function of pent-2-en-1-yl acetate in these interactions remains an area for future research. taylorandfrancis.complantprotection.pl Further studies are needed to investigate the electrophysiological and behavioral responses of pollinators to pent-2-en-1-yl acetate, both alone and in combination with other floral volatiles, to elucidate its potential role in the intricate web of plant-pollinator communication.

Q & A

Q. What are the standard synthetic routes for preparing acetic acid;pent-2-en-1-ol, and what reagents/conditions are critical for reproducibility?

- Methodological Answer : The compound is typically synthesized via esterification or condensation reactions. Key steps include:

- Oxidation : Use KMnO₄ (acidic conditions) to oxidize pent-2-en-1-ol to pent-2-enal, followed by reaction with acetic acid under catalytic acid conditions (e.g., H₂SO₄) .

- Reduction : LiAlH₄ can reduce acetic acid derivatives (e.g., acetyl chloride) in anhydrous ether, but strict temperature control (<0°C) is required to avoid side reactions .

- Purification : Fractional distillation (boiling point ~185–190°C) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity >95% .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Titration : Quantify free acetic acid via NaOH titration (phenolphthalein endpoint; error margin ±2%) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 1.9–2.1 ppm (CH₃COO⁻) and δ 5.1–5.4 ppm (C=C-H) confirm structure .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C) .

- Chromatography : GC-MS with a polar column (e.g., DB-WAX) resolves co-eluting isomers .

Advanced Research Questions

Q. How can contradictory data on reaction yields in this compound synthesis be systematically addressed?

- Methodological Answer : Discrepancies often arise from:

- Moisture sensitivity : LiAlH₄ reactions require rigorous anhydrous conditions; trace water reduces yields by 15–30% .

- Isomerization : Pent-2-en-1-ol may isomerize to pent-1-en-3-ol under acidic conditions. Monitor via GC-MS and adjust pH to 4–6 during esterification .

- Catalyst decay : Rhodium/I₂ catalysts (Monsanto process) deactivate if H₂O exceeds 10% v/v; use Karl Fischer titration to maintain optimal levels .

Q. What experimental designs optimize the study of solvent-partitioning behavior in this compound mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Use a separating funnel with 1-octanol/water (1:1 v/v). Shake for 10 min, settle for 30 min, and measure partition coefficients (log P) via UV-Vis (λ = 260 nm) .

- Thermodynamic modeling : Apply the Wilson or NRTL equations to predict activity coefficients. Parameterize using vapor-liquid equilibrium (VLE) data from binary mixtures .

- Validation : Compare predicted vs. experimental log P values; deviations >0.5 units suggest non-ideal interactions (e.g., hydrogen bonding) .

Q. How can stereochemical control be achieved in derivatives of this compound?

- Methodological Answer :

- Chiral catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of the C=C bond (enantiomeric excess >90%) .

- Protecting groups : Introduce trityl or tert-butyldimethylsilyl (TBDMS) groups to shield the hydroxyl moiety during synthesis, minimizing racemization .

- Analytical validation : Circular dichroism (CD) or chiral HPLC (Chiralpak AD-H column) confirms enantiopurity .

Methodological Considerations

- Data Validation : Cross-reference NMR/IR data with the National Institute of Standards and Technology (NIST) Chemistry WebBook .

- Ethical Compliance : Adhere to ACS guidelines for reporting synthetic protocols, including hazard assessments for CrO₃ or LiAlH₄ usage .

- Computational Tools : Use Gaussian or ORCA for DFT calculations to predict reaction pathways and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.